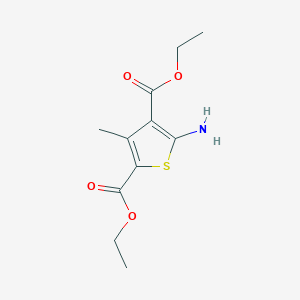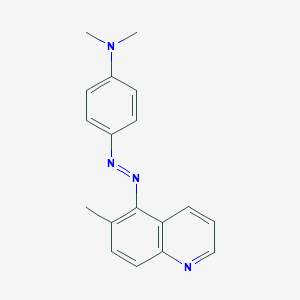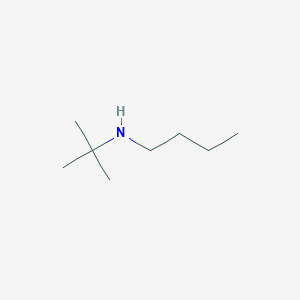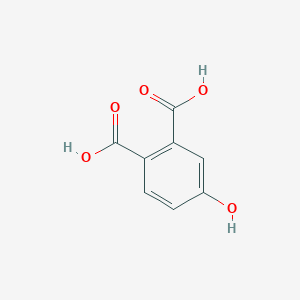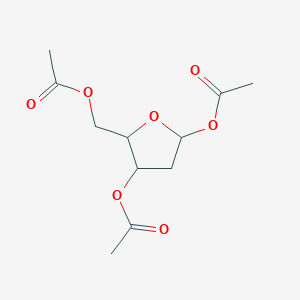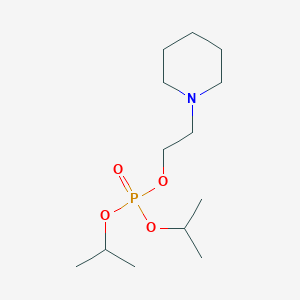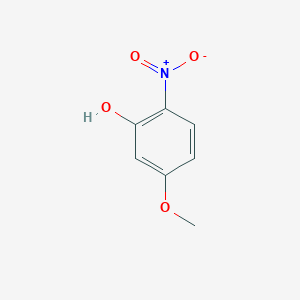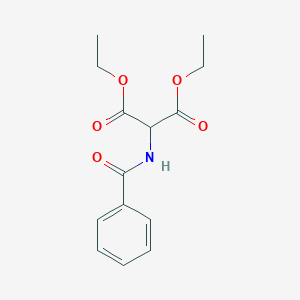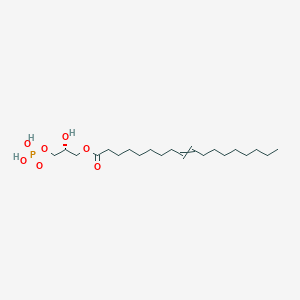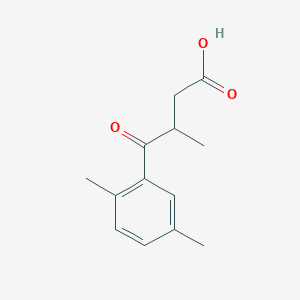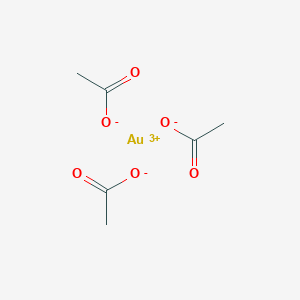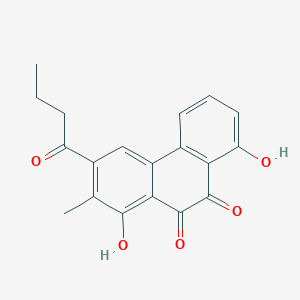
3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Aromatase Inhibition and Breast Cancer Treatment
The compound 3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione has been studied for its potential in breast cancer treatment. Research has shown that derivatives of this compound can act as potent aromatase inhibitors. Aromatase is an enzyme involved in estrogen biosynthesis, and its inhibition is a key strategy in treating hormone-dependent breast cancers. Studies have found certain derivatives to be stronger inhibitors of human placental aromatase compared to standard treatments, suggesting their potential efficacy in breast cancer therapy (Hartmann & Batzl, 1986).
Fluorescent Properties
Another application of 3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione derivatives is in the field of fluorescence. Studies have developed new blue fluorophores based on phenanthrene derivatives. These compounds display intense blue fluorescence both in solution and in the solid state, suggesting their use in various applications requiring fluorescent materials (Kojima et al., 2016).
C-H Activation in Organic Synthesis
In organic synthesis, derivatives of 3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione have been used to study the mechanisms of C-H activation. Research in this area focuses on how these compounds can undergo different types of chemical reactions, such as desaturation and hydroxylation, under the influence of synthetic manganese catalysts. This research helps in understanding the fundamental processes in organic chemistry and the development of new synthetic methods (Hull et al., 2010).
Chemical Synthesis and Characterization
The compound and its derivatives are also significant in chemical synthesis and characterization. Studies have been conducted to synthesize various derivatives of this compound and to analyze their structural and chemical properties. These studies contribute to the broader field of organic chemistry by providing insights into the synthesis and behavior of complex organic molecules (Kaliakoudas et al., 1990).
Propiedades
IUPAC Name |
3-butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-3-5-13(20)11-8-12-10-6-4-7-14(21)15(10)18(23)19(24)16(12)17(22)9(11)2/h4,6-8,21-22H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQYHFMKGAVKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C2C(=C1)C3=C(C(=CC=C3)O)C(=O)C2=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501043648 | |
| Record name | Murayaquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione | |
CAS RN |
100843-91-2 | |
| Record name | Murayaquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



